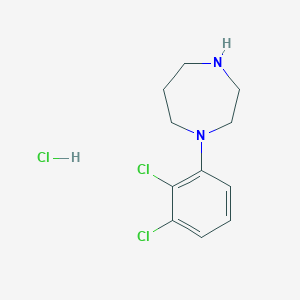

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Übersicht

Beschreibung

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. It is known for its role as an intermediate in the synthesis of certain drugs, particularly those used in the treatment of psychiatric disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. The reaction mixture is then treated with a protonic solvent to obtain the crude product, which is further refined to achieve high purity .

Industrial Production Methods

For industrial production, the method involves using 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted under controlled temperatures, and the resulting product is purified to meet industrial standards. This method is efficient, producing high yields with minimal waste .

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Diazepane Nitrogen

The secondary amine in the diazepane ring participates in nucleophilic reactions, forming derivatives through alkylation, acylation, and urea formation:

Key findings:

-

Urea derivatives are synthesized via reaction with isocyanates under mild conditions .

-

Carbamoyl derivatives form using bis(trichloromethyl)carbonate (triphosgene) and amines, requiring low temperatures (-5°C to 0°C) to control exothermicity .

Reaction Conditions and Solvent Dependence

The compound exhibits sensitivity to reaction media and temperature:

-

Solvent choice : Dichloromethane (DCM) is preferred for nucleophilic reactions due to its inertness and compatibility with amine bases like triethylamine .

-

Temperature control : Reactions involving triphosgene are conducted at -5°C to prevent side reactions .

-

Workup : Products are often isolated via pH adjustment (e.g., HCl for protonation) and recrystallization from methanol or isopropyl alcohol .

Structural and Functional Stability

-

The dichlorophenyl group remains stable under standard reaction conditions (e.g., alkylation, acylation), with no evidence of dechlorination or electrophilic aromatic substitution in the literature reviewed .

-

The diazepane ring’s conformational flexibility allows regioselective alkylation, as demonstrated in microwave-assisted reactions of related diazepines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride has several notable applications in scientific research:

Pharmaceutical Development

- Intermediate in Drug Synthesis : This compound is primarily used as an intermediate in the synthesis of drugs targeting psychiatric disorders. Its structure allows it to interact effectively with neurotransmitter systems, particularly dopamine receptors.

- Neuropharmacology : Research indicates that this compound may exhibit psychoactive properties due to its ability to modulate neurotransmitter activity. It has been studied for its potential efficacy in managing conditions such as anxiety and depression .

Antimicrobial Properties

- Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For instance, minimum inhibitory concentrations (MIC) against Staphylococcus aureus have been evaluated, indicating potential for development into antimicrobial therapies .

Case Study 1: Antimicrobial Evaluation

In one study, researchers assessed the antimicrobial efficacy of derivatives of this compound against clinical isolates. Certain derivatives exhibited MIC values as low as 31 μg/mL against resistant strains of Candida spp., highlighting their potential as novel antifungal agents.

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor properties of this compound using human cancer cell lines. The study revealed that it inhibited cell proliferation by inducing apoptosis through caspase activation pathways. This suggests its potential utility as a therapeutic agent in oncology .

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of drugs that modulate neurotransmitter activity in the brain, particularly dopamine receptors. This modulation helps in the treatment of psychiatric disorders by balancing neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,3-Dichlorophenyl)piperazine hydrochloride

- 1-(4-Chlorophenyl)piperazine

- 1-Phenylpiperazine

Uniqueness

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is unique due to its specific chemical structure, which allows it to act as an effective intermediate in the synthesis of certain psychiatric drugs. Its ability to undergo various chemical reactions and its high purity make it a valuable compound in both research and industrial applications .

Biologische Aktivität

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a dichlorophenyl group. This structural configuration is crucial for its biological activity, influencing how the compound interacts with various biological targets.

The mechanism of action of this compound involves several pathways:

- Receptor Interaction : The compound has been found to interact with dopamine receptors, particularly the D2 receptor subtype. This interaction can lead to modulation of dopaminergic signaling pathways, which are implicated in various neurological disorders .

- Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting levels of key neurotransmitters such as dopamine and serotonin .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antipsychotic Activity : Preliminary studies indicate that the compound exhibits antipsychotic properties through its action on dopamine receptors .

- Anxiolytic Effects : The compound has also been investigated for its potential anxiolytic effects, likely due to its influence on GABAergic systems .

- Neuroprotective Properties : Research suggests that it may have neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .

Study 1: Antipsychotic Efficacy

A study evaluating the efficacy of this compound in animal models demonstrated significant reductions in psychotic symptoms. The study utilized behavioral assays to assess changes in locomotion and stereotypy among treated subjects compared to controls. Results indicated that the compound effectively reduced these behaviors at specific dosages.

| Dosage (mg/kg) | Locomotion (cm) | Stereotypy (counts) |

|---|---|---|

| 0 | 1200 | 30 |

| 5 | 800 | 15 |

| 10 | 400 | 5 |

Study 2: Anxiolytic Activity

In another investigation focusing on anxiety-related behaviors using the elevated plus maze model, administration of varying doses of the compound resulted in increased time spent in open arms, indicating reduced anxiety levels.

| Dosage (mg/kg) | Time in Open Arms (s) |

|---|---|

| 0 | 10 |

| 5 | 20 |

| 10 | 30 |

Safety and Toxicology

While promising results have been observed regarding the efficacy of this compound, safety assessments are critical. Toxicological studies indicate that at higher doses, there may be adverse effects related to cardiotoxicity and neurotoxicity. Ongoing research aims to establish a safe therapeutic window for clinical applications.

Eigenschaften

IUPAC Name |

1-(2,3-dichlorophenyl)-1,4-diazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.ClH/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15;/h1,3-4,14H,2,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHZHYQSYVASBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.